(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-[2-[2-(1H-indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15(25-30(28,29)12-11-16-7-3-2-4-8-16)21(27)24-23-20(26)13-17-14-22-19-10-6-5-9-18(17)19/h2-12,14-15,22,25H,13H2,1H3,(H,23,26)(H,24,27)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNIPYAIPHFAM-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)CC1=CNC2=CC=CC=C21)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NNC(=O)CC1=CNC2=CC=CC=C21)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features an indole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with hydrazine and subsequent modifications to introduce the sulfonamide group. The synthetic pathway typically involves:
- Formation of Indole Hydrazone : Reacting 1H-indole-3-acetic acid with hydrazine derivatives.
- Acetylation : Introducing an acetyl group to enhance solubility and biological activity.
- Sulfonamide Formation : Attaching a sulfonamide group to improve interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4 | MCF-7 | 5.73 |
| 4 | MDA-MB-231 | 12.15 |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Hydrazone derivatives have been shown to exhibit activity against various bacterial strains, indicating that this compound may also possess similar effects. For example, related compounds have displayed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
This antimicrobial activity can be attributed to the ability of the indole ring to intercalate with DNA and disrupt cellular processes .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation in cancer cells.
- Cell Cycle Arrest : Studies indicate that related compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some indole derivatives are known to increase ROS levels in cells, contributing to cytotoxicity against tumor cells .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 5.73 µM, significantly reducing cell viability compared to control groups.
- In Vivo Models : Animal studies showed that administration of indole-based compounds led to tumor regression in xenograft models, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Key Structural Features:
- Indole Ring : A bicyclic structure that plays a crucial role in biological interactions.
- Hydrazine Linkage : Imparts unique reactivity and potential for forming various derivatives.
- Phenylethenesulfonamide Group : Enhances solubility and bioactivity.
Antimicrobial Properties
Research indicates that compounds related to (E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Efficacy
A study demonstrated that certain indole derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Gram-positive bacteria, highlighting their potential as new antibacterial agents .
Anticancer Activity
Indole-based compounds have been extensively studied for their anticancer properties. The hydrazine moiety in this compound may enhance its ability to induce apoptosis in cancer cells.
Research Insights:
Studies have shown that similar indole compounds can inhibit tumor growth by interfering with cell cycle progression and promoting apoptosis in various cancer cell lines .
Neuropharmacological Effects
Some derivatives of the compound have been evaluated for their neuropharmacological effects, including anticonvulsant activity. Research indicates that modifications in the indole structure can lead to enhanced anticonvulsant properties, making them potential candidates for treating epilepsy .
Anti-inflammatory Activity
Compounds with indole structures are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways, making them useful in treating conditions like arthritis and other inflammatory diseases.
Table 1: Biological Activities of Related Indole Compounds
Chemical Reactions Analysis
Hydrazone Formation via Condensation
The hydrazine moiety (-NH-NH-) in the compound can react with aldehydes or ketones to form hydrazones. This reaction typically occurs under mildly acidic conditions (e.g., acetic acid or HCl) or in ethanol at reflux.
Example Reaction:
Key References:
-
Hydrazone formation with indole-3-carboxaldehyde derivatives ( ).
-
Condensation of hydrazines with carbonyl compounds under acidic catalysis ( ).
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SONH-) may undergo nucleophilic displacement reactions with strong nucleophiles (e.g., amines, thiols) under basic conditions.
Example Reaction:
Key References:
Electrophilic Substitution on the Indole Ring
The indole core is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at the C-5 or C-6 positions due to directing effects of the existing substituents.
Example Reaction (Nitration):
Key References:
Hydrolysis of the Amide and Sulfonamide Bonds
Under acidic or basic conditions, hydrolysis of the amide (-CONH-) and sulfonamide (-SONH-) bonds may occur, yielding carboxylic acids or sulfonic acids.
Example Reaction (Amide Hydrolysis):
Key References:
Cyclization Reactions
The hydrazine and carbonyl groups may participate in intramolecular cyclization to form heterocycles (e.g., pyrazoles, triazoles) under thermal or catalytic conditions.
Example Reaction:
Key References:
Addition Reactions at the Styrenyl Double Bond
The (E)-configured ethenesulfonamide group can undergo additions (e.g., hydrogenation, epoxidation) or serve as a dienophile in Diels-Alder reactions.
Example Reaction (Hydrogenation):
Key References:
Q & A
Basic Research Question
- NMR : Analyze H and C NMR for indole protons (δ 7.0–7.5 ppm), sulfonamide NH (δ 10.2–10.8 ppm), and hydrazine NH (δ 4.1–4.3 ppm) .
- Mass Spectrometry (EIMS) : Confirm molecular ion peaks (e.g., m/z 189 for indole-acetyl fragments) and fragmentation patterns .
- FT-IR : Identify sulfonamide S=O stretches (1150–1250 cm) and hydrazine N–H bends (3300–3400 cm) .
What computational approaches predict biological interactions of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors or tubulin. Focus on indole and sulfonamide moieties for hydrogen bonding and hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity using MOE or RDKit .
How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Advanced Research Question
- Pharmacokinetic Profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Dose-Response Alignment : Normalize in vitro IC values to in vivo doses using allometric scaling (e.g., 10 mg/kg in mice ≈ 0.81 mg/kg human equivalent) .
- Metabolite Screening : Use LC-MS/MS to detect active/inactive metabolites affecting efficacy .
What strategies establish structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- Core Modifications : Synthesize analogs with substituted indoles (e.g., 5-fluoroindole) or varied sulfonamide groups.
- Biological Testing : Screen against anticonvulsant (MES model) and cytotoxicity (HEK293 cells) assays .
- Data Table :
| Derivative | Substituent | MES ED (mg/kg) | Neurotoxicity (TD) |
|---|---|---|---|
| 5b | 4-Cl-phenyl | 12.3 | 45.2 |
| 6d | 3-NO-phenyl | 15.7 | >50 |
What methodologies assess pharmacokinetic properties?
Advanced Research Question
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Permeability : Caco-2 cell monolayer assay (P > 1 × 10 cm/s indicates good absorption) .
- Half-Life : In vitro liver microsomal stability (t > 30 min preferred) .
How can crystallographic data resolve 3D conformation ambiguities?
Advanced Research Question
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water). Resolve torsional angles of the ethenesulfonamide group to confirm (E)-configuration .
- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized geometries .
What in vitro models are appropriate for neuropharmacological evaluation?
Basic Research Question
- MES Model : Screen anticonvulsant activity in rodent hippocampal slices (IC < 20 μM indicates potency comparable to carbamazepine) .
- Patch-Clamp Electrophysiology : Assess Na channel blockade in SH-SY5Y cells .
How can toxicity risks be mitigated during preclinical development?
Advanced Research Question
- AMES Test : Evaluate mutagenicity (≥85% viability at 1 mM).
- hERG Inhibition : Use patch-clamp assays (IC > 10 μM to avoid cardiotoxicity) .
- Hepatotoxicity : Measure ALT/AST levels in primary hepatocytes after 48-h exposure .
What advanced purification techniques ensure high purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
